Synthesis Pathways of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP): A Senior Application Scientist's Perspective
Synthesis Pathways of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP): A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Drug Development Professionals
Abstract
1-(2-Amino-5-hydroxyphenyl)propan-1-one, commonly referred to as 2-amino-5-hydroxypropiophenone (AHPP), is a pivotal chemical intermediate whose strategic importance is firmly rooted in the synthesis of high-value oncology therapeutics.[1][2] Its structure represents the core AB-ring synthon required for the construction of camptothecin analogs, most notably Irinotecan, a frontline treatment for colorectal cancer, and its active metabolite, SN-38.[3][4] The synthesis of AHPP is a critical upstream process that directly impacts the efficiency, scalability, and economic viability of producing these life-saving drugs. This guide provides an in-depth analysis of the most relevant and field-proven synthesis pathways for AHPP. Moving beyond a simple recitation of reaction steps, we will dissect the underlying chemical logic, evaluate the strategic advantages of each route, and present detailed, validated protocols. The discussion will focus on industrially scalable methods, addressing key challenges such as regioselectivity and functional group compatibility, while also exploring alternative and classical approaches to provide a comprehensive view for researchers and process chemists.
Part 1: The Strategic Importance of AHPP in Pharmaceutical Synthesis
Chemical Profile and Nomenclature
1-(2-Amino-5-hydroxyphenyl)propan-1-one is an organic compound featuring a propiophenone core substituted with an amino group and a hydroxyl group at the ortho and para positions relative to the propanoyl group, respectively.
| Identifier | Value |
| IUPAC Name | 1-(2-Amino-5-hydroxyphenyl)propan-1-one |
| Common Name | 2-Amino-5-hydroxypropiophenone |
| Abbreviation | AHPP |
| CAS Number | 35364-15-9[5][6][7] |
| Molecular Formula | C₉H₁₁NO₂[5][6][7] |
| Molecular Weight | 165.19 g/mol [5][6] |
The AB-Ring Synthon: A Cornerstone for Camptothecin Analogs
The significance of AHPP lies in its function as a pre-constructed AB-ring segment of the pentacyclic camptothecin core.[1] The final assembly of the pharmacologically active structure is achieved via the Friedlander Annulation (or condensation), a powerful reaction for quinoline synthesis. In this key step, the ortho-amino ketone functionality of AHPP condenses with a complex tricyclic ketone, which serves as the CDE-ring precursor, to forge the complete five-ring system of SN-38.[1][4][8]
Caption: Logical workflow from AHPP to the anticancer drug Irinotecan.
This modular strategy is a cornerstone of the total synthesis of Irinotecan, offering a commercially viable alternative to the low-yielding semi-synthetic approach that relies on the extraction of natural camptothecin.[4]
Core Synthetic Challenges
The synthesis of AHPP is not trivial. The molecule's bifunctional nature (containing both a nucleophilic amine and a weakly acidic phenol) and the specific required substitution pattern present several key challenges:
-
Regioselectivity: Electrophilic substitution reactions, such as nitration or acylation, must be precisely controlled to yield the desired 1,2,5-substitution pattern. The formation of unwanted isomers is a significant issue that can drastically reduce yield and complicate purification.[9]
-
Functional Group Compatibility: The amino and hydroxyl groups have different reactivities. The amine is readily oxidized and can be more nucleophilic than the aromatic ring under certain conditions, while the phenol is sensitive to oxidation and can direct electrophilic attack. This necessitates careful selection of reagents and often requires the use of protecting groups.[1][10]
-
Scalability and Safety: For industrial production, the chosen pathway must be cost-effective, high-yielding, and avoid hazardous reagents or extreme reaction conditions, making it amenable to large-scale synthesis in a plant setting.[3][4]
Part 2: Industrially Proven Synthesis from Substituted Aromatics
The most successful and widely adopted strategies for AHPP synthesis begin with simple, commercially available aromatic compounds. These routes have been optimized for large-scale production, addressing the core challenges of regioselectivity and cost.
Pathway A: The 3-Hydroxypropiophenone Route
This pathway is a robust and logical approach that systematically builds the required functionality around a pre-existing propiophenone core. The key to its success lies in the strategic use of a hydroxyl protecting group to direct the subsequent regioselective nitration.[9][10]
Causality & Field Insights: Starting with 3-hydroxypropiophenone is advantageous as the ketone group is already in place. Direct nitration of this material is problematic, as it can lead to a mixture of isomers.[9] By protecting the hydroxyl group, we temporarily deactivate its strong ortho-, para-directing influence and sterically hinder the C2 and C6 positions. This allows for a highly selective nitration at the C6 position (which becomes the C2 position in the final product after reduction). The choice of protecting group is critical; it must be stable to nitrating conditions but easily removable without affecting other functional groups.
Caption: Workflow for AHPP synthesis starting from 3-hydroxypropiophenone.
Experimental Protocol: Synthesis via Protected 3-Hydroxypropiophenone [10]
-
Step 1: Protection of 3-Hydroxypropiophenone:
-
Charge a reactor with water (5 parts) and 3-hydroxypropiophenone (1 part) at 25-30°C.
-
Cool the mixture to 0-10°C and add a solution of NaOH (0.28 parts in 1 part water).
-
Add 2,2,2-trichloroethyl chloroformate (1.7 parts) while maintaining the temperature below 10°C.
-
Stir the reaction mass for 2 hours at 0-10°C.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash, and concentrate to yield the protected intermediate.
-
-
Step 2: Regioselective Nitration:
-
Dissolve the protected intermediate from Step 1 (1 part) in dichloromethane (10 parts) under a nitrogen atmosphere.
-
Cool the mixture to 5-10°C and add sulfuric acid (3.6 parts) followed by portion-wise addition of potassium nitrate (1.1 parts), keeping the temperature below 10°C.
-
Stir for 60 minutes at 0-10°C.
-
After completion, carefully quench the reaction by pouring it into pre-cooled water (40 parts).
-
Separate the organic layer, wash, and concentrate to obtain the protected nitro intermediate.
-
-
Step 3 & 4: Deprotection and Reduction (Can be performed sequentially or reversed):
-
Deprotection: The 2,2,2-trichloroethoxycarbonyl (Troc) group is typically removed under reductive conditions, often with zinc dust in acetic acid, which can sometimes simultaneously reduce the nitro group.
-
Reduction: A widely used industrial method for nitro group reduction is treatment with sodium dithionite.[4] Charge the nitro compound (1 part) to a stirred solution of sodium carbonate (2.8 parts) and sodium dithionite (5.7 parts) in water (32 parts). Stir at room temperature for 1 hour. The product precipitates and can be collected by filtration.[4]
-
| Step | Key Reagents | Typical Yield | Purpose |
| 1. Protection | 3-Hydroxypropiophenone, NaOH, 2,2,2-Trichloroethyl chloroformate | >95% | Deactivate hydroxyl group to control regioselectivity of nitration. |
| 2. Nitration | KNO₃, H₂SO₄ | ~90% | Introduce the nitro group ortho to the ketone and meta to the protected hydroxyl. |
| 3. Deprotection | Zn/AcOH or other methods | High | Regenerate the free hydroxyl group. |
| 4. Reduction | Sodium Dithionite (Na₂S₂O₄) or Catalytic Hydrogenation | >90%[4] | Convert the nitro group to the essential amino group. |
Pathway B: The 5-Hydroxy-2-nitrobenzaldehyde Route
This pathway is an elegant and practical process that has been demonstrated to be highly efficient and scalable, achieving a high overall yield.[3] It avoids many of the pitfalls of earlier methods that used hazardous reagents or suffered from low yields.[3]
Causality & Field Insights: This strategy builds the propionyl side chain onto a pre-functionalized aromatic ring. The starting material, 5-hydroxy-2-nitrobenzaldehyde, already contains the correct nitro and hydroxyl substitution pattern. The key challenge is the 1-carbon homologation of the aldehyde to a 3-carbon ketone side chain. A direct Grignard reaction on a nitro-substituted benzaldehyde is considered not scalable or viable for industrial application due to potential side reactions.[11] This improved method circumvents this by first converting the aldehyde to an intermediate amine (via an oxime), which is then amenable to a smooth Grignard addition with ethylmagnesium bromide. The hydroxyl group is temporarily protected as a methyl ether to prevent interference with the Grignard reagent.
Caption: Scalable synthesis of AHPP from 5-hydroxy-2-nitrobenzaldehyde.[3]
Experimental Protocol: Synthesis via 5-Hydroxy-2-nitrobenzaldehyde [3]
-
Step 1: O-Methylation:
-
Expose 5-hydroxy-2-nitrobenzaldehyde (1 part) to dimethyl sulfate (Me₂SO₄) in 30% aqueous NaOH.
-
The reaction typically proceeds to completion, affording the methyl ether in nearly quantitative yield.
-
-
Step 2: Nitrile Formation:
-
Treat the resulting methyl ether (1 part) with hydroxylamine hydrochloride (NH₂OH·HCl) in acetic acid in the presence of sodium acetate (NaOAc).
-
Reflux the mixture for approximately 9.5 hours to afford the corresponding benzonitrile in ~97% yield.
-
-
Step 3: Catalytic Hydrogenation:
-
Hydrogenate the benzonitrile intermediate in the presence of a catalytic amount of 10% Palladium on Carbon (Pd/C) at room temperature.
-
The reaction is typically complete within 3.5 hours, giving the pure 2-amino-5-methoxybenzonitrile in nearly quantitative yield.
-
-
Step 4: Grignard Reaction:
-
Add ethylmagnesium bromide (EtMgBr) to the amine from Step 3 in anhydrous THF at 0°C.
-
The reaction proceeds smoothly to provide the desired 1-(2-amino-5-methoxyphenyl)propan-1-one.
-
-
Step 5: Demethylation:
-
Treat the product from Step 4 with 47% hydrobromic acid (HBr).
-
This final demethylation step yields the target compound, 1-(2-amino-5-hydroxyphenyl)propan-1-one (AHPP), in approximately 83% yield for the final two steps.
-
This entire process is reported to have an overall yield of 67% and is amenable to large-scale production, avoiding tedious purification and aggressive reagents.[3]
Part 3: Alternative and Conceptual Synthetic Approaches
While the pathways described above represent the state-of-the-art for scalable production, a comprehensive understanding requires acknowledging other documented and theoretical routes.
The Fries Rearrangement: A Classic Approach to Hydroxyaryl Ketones
The Fries Rearrangement is a named reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[12] While not the most direct route to AHPP, it represents a fundamental organocatalytic strategy.
Conceptual Pathway: A plausible, though challenging, synthesis could start from 4-aminophenol. The process would involve:
-
N-Acetylation: Protection of the more nucleophilic amino group as an acetamide.
-
O-Propionylation: Esterification of the phenolic hydroxyl group with propanoyl chloride.
-
Fries Rearrangement: Treatment with a Lewis acid (e.g., AlCl₃) to induce migration of the propanoyl group to the carbon ortho to the hydroxyl group.[12][13]
-
N-Deprotection: Hydrolysis of the acetamide to reveal the free amine.
Causality & Challenges: The primary challenge in this approach is controlling the regioselectivity of the rearrangement. The reaction is ortho- and para-selective, and conditions like temperature and solvent must be carefully optimized to favor the desired ortho-acylation.[12][14] Low temperatures tend to favor the para product, while high temperatures favor the ortho product.[12]
Caption: Generalized mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Photochemical Synthesis from Benzisoxazole
An older, less common method involves the UV irradiation of 3-ethyl-2,1-benzisoxazole in concentrated sulfuric acid.[2][11] This photochemical reaction induces a rearrangement to form AHPP. While chemically interesting, this approach is generally not favored for commercial production due to the requirement for specialized photochemical reactors and often lower yields compared to modern thermal methods.[11]
Part 4: Conclusion: A Strategic Overview for Process Development
The synthesis of 1-(2-amino-5-hydroxyphenyl)propan-1-one is a well-studied field driven by the compound's critical role in the production of camptothecin-based anticancer agents. For drug development professionals focused on process chemistry and manufacturing, the selection of a synthesis pathway is a decision based on scalability, cost, safety, and robustness.
-
The 3-Hydroxypropiophenone Route (Pathway A) and the 5-Hydroxy-2-nitrobenzaldehyde Route (Pathway B) stand out as the most practical and industrially validated methods. Both offer high overall yields, utilize readily available starting materials, and have been optimized to overcome the inherent challenges of regioselectivity and functional group management.[3][9][10]
-
The choice between these two leading pathways may depend on the specific cost and availability of starting materials and reagents, as well as in-house technical capabilities.
-
Alternative methods, such as those based on the Fries Rearrangement or photochemical transformations, are of academic interest but are currently less competitive for large-scale, cost-effective production of AHPP.
The continued demand for Irinotecan will ensure that research into even more efficient, greener, and safer synthetic routes for key intermediates like AHPP remains an active and important area of process chemistry.
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Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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